Cas no 403712-68-5 (methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride)

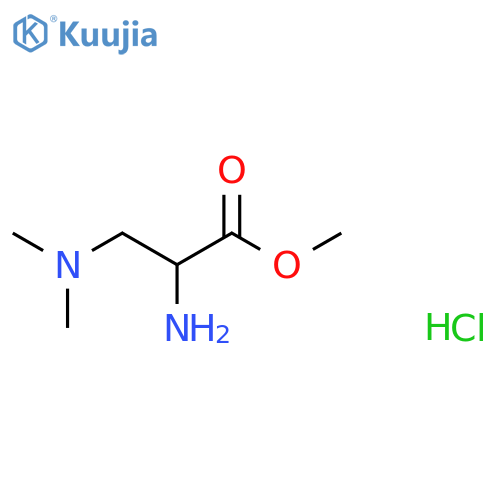

403712-68-5 structure

商品名:methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride

CAS番号:403712-68-5

MF:C6H15ClN2O2

メガワット:182.648500680923

MDL:MFCD28505918

CID:4650951

PubChem ID:119031393

methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride 化学的及び物理的性質

名前と識別子

-

- methyl 2-amino-3-(dimethylamino)propanoate Dihydrochloride

- methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride

-

- MDL: MFCD28505918

- インチ: 1S/C6H14N2O2.ClH/c1-8(2)4-5(7)6(9)10-3;/h5H,4,7H2,1-3H3;1H

- InChIKey: IOWZADCLBOYMEY-UHFFFAOYSA-N

- ほほえんだ: C(N)(CN(C)C)C(=O)OC.Cl

methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-213045-0.5g |

methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride |

403712-68-5 | 95% | 0.5g |

$601.0 | 2023-09-16 | |

| Enamine | EN300-213045-0.25g |

methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride |

403712-68-5 | 95% | 0.25g |

$383.0 | 2023-09-16 | |

| TRC | M289300-100mg |

methyl 2-amino-3-(dimethylamino)propanoate Dihydrochloride |

403712-68-5 | 100mg |

$ 295.00 | 2022-06-04 | ||

| Enamine | EN300-213045-1g |

methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride |

403712-68-5 | 95% | 1g |

$770.0 | 2023-09-16 | |

| 1PlusChem | 1P01BBPI-1g |

methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride |

403712-68-5 | 95% | 1g |

$891.00 | 2025-03-19 | |

| A2B Chem LLC | AW07206-250mg |

methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride |

403712-68-5 | 95% | 250mg |

$439.00 | 2024-04-20 | |

| Aaron | AR01BBXU-500mg |

methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride |

403712-68-5 | 95% | 500mg |

$852.00 | 2025-02-09 | |

| A2B Chem LLC | AW07206-1g |

methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride |

403712-68-5 | 95% | 1g |

$846.00 | 2024-04-20 | |

| 1PlusChem | 1P01BBPI-100mg |

methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride |

403712-68-5 | 95% | 100mg |

$333.00 | 2025-03-19 | |

| 1PlusChem | 1P01BBPI-10g |

methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride |

403712-68-5 | 95% | 10g |

$4160.00 | 2024-05-03 |

methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

403712-68-5 (methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride) 関連製品

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量